molecular formula C7H12N2O B13624897 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol

1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol

Cat. No.: B13624897
M. Wt: 140.18 g/mol
InChI Key: ZBJQBMBMIQREEP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, such as 2-chloropropanol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the alkylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s hydroxyl group can also participate in hydrogen bonding, further influencing its interactions with biological targets .

Comparison with Similar Compounds

  • 2-Methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
  • 1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol
  • 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one

Comparison: 1-(1-Methyl-1h-imidazol-2-yl)propan-2-ol is unique due to its specific substitution pattern on the imidazole ring and the presence of a hydroxyl group on the propanol chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, highlighting its uniqueness .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3

InChI Key

ZBJQBMBMIQREEP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CN1C)O

Origin of Product

United States

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